molecular formula C11H11ClN4S B2724239 (1-Cyanoindolizin-2-yl)methyl carbamimidothioate;hydrochloride CAS No. 2137584-99-5

(1-Cyanoindolizin-2-yl)methyl carbamimidothioate;hydrochloride

Cat. No. B2724239
CAS RN: 2137584-99-5
M. Wt: 266.75
InChI Key: YJYXVWBHLFGETB-UHFFFAOYSA-N
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Description

“(1-Cyanoindolizin-2-yl)methyl carbamimidothioate;hydrochloride” is a chemical compound with the CAS Number: 2137584-99-5 . Its IUPAC name is (1-cyanoindolizin-2-yl)methyl carbamimidothioate hydrochloride . The compound has a molecular weight of 266.75 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N4S.ClH/c12-5-9-8(7-16-11(13)14)6-15-4-2-1-3-10(9)15;/h1-4,6H,7H2,(H3,13,14);1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Antiviral and Anticancer Properties

  • Synthesis of Anti-Viral Agents : A study by Rong et al. (2012) describes a one-pot, multicomponent reaction that includes the use of methyl carbamimidothioate sulfate for synthesizing compounds with antiviral activities, such as anti-hepatitis C, anti-SARS, and anti-HIV-1 integrase activity. This showcases the potential use of related compounds in developing treatments for various viral diseases (Rong et al., 2012).

  • Cytotoxic Activities Against Cancer Cells : Bertrand et al. (2001) investigated 1-cyano and 2-cyanohexahydroindolizino[8,7-b]indole derivatives for their cytotoxic activity against cancer cells. Certain derivatives were found to be effective in inhibiting cancer cell growth, indicating potential applications in cancer therapy (Bertrand et al., 2001).

Chemical Synthesis and Kinetics

  • Hydrolysis and Kinetics Study : A paper by Kosower and Patton (1966) on the hydrolysis of cyanopyridinium ions contributes to understanding the chemical behavior and reaction kinetics of cyanide derivatives, which can be relevant to compounds like (1-Cyanoindolizin-2-yl)methyl carbamimidothioate;hydrochloride (Kosower & Patton, 1966).

Miscellaneous Applications

  • Spectrophotometric Method for Keto Sugars Detection : The research by Dische and Borenfreund (1951) outlines a spectrophotometric method for detecting keto sugars, where compounds related to (1-Cyanoindolizin-2-yl)methyl carbamimidothioate;hydrochloride could potentially be used as reagents or intermediates in such analytical methods (Dische & Borenfreund, 1951).

Synthesis of Imidazotetrazines and Pyrazinones

  • Antitumor Drug Synthesis : Wang et al. (1997) explored synthetic routes to the antitumor drug temozolomide, employing compounds with cyano and carbamoyl groups, similar to (1-Cyanoindolizin-2-yl)methyl carbamimidothioate;hydrochloride. This suggests its potential use in the synthesis of complex therapeutic agents (Wang et al., 1997).
  • Novel Methodology for Pyrazinone Synthesis : Saijo et al. (2017) described a novel method for synthesizing densely functionalized pyrazinones. Compounds structurally related to (1-Cyanoindolizin-2-yl)methyl carbamimidothioate;hydrochloride might be utilized in such synthetic methodologies (Saijo et al., 2017).

properties

IUPAC Name

(1-cyanoindolizin-2-yl)methyl carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S.ClH/c12-5-9-8(7-16-11(13)14)6-15-4-2-1-3-10(9)15;/h1-4,6H,7H2,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYXVWBHLFGETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)CSC(=N)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyanoindolizin-2-yl)methyl carbamimidothioate hydrochloride

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